2-Bromobutanal
Overview
Description
2-Bromobutanal is an organic compound with the molecular formula C4H7BrO. It is a brominated aldehyde, where a bromine atom is attached to the second carbon of butanal. This compound is of interest in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Scientific Research Applications
2-Bromobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Medicine: While not a drug itself, this compound can be used in the synthesis of potential therapeutic agents. Its derivatives may exhibit biological activity that can be explored for medicinal purposes.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. It serves as a precursor for various chemical transformations.
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromobutanal, also known as sec-butyl bromide or methylethylbromomethane , is a secondary alkyl halide . Its primary targets are the carbon atoms in organic compounds, particularly those in the beta position .
Mode of Action
The mode of action of this compound involves two possible mechanisms when it reacts with a strong hydroxyl base like sodium hydroxide (NaOH) or potassium hydroxide (KOH): the E2 and SN2 reactions . In the E2 reaction, the oxygen from the hydroxide attacks the “beta” hydrogen, deprotonating it and allowing the electron to travel and form a double bond . This is an elimination reaction that produces an alkene .
Biochemical Pathways
The biochemical pathway affected by this compound is the elimination reaction pathway . This pathway involves the removal of a proton and the formation of a double bond, resulting in the production of an alkene . The downstream effects of this pathway can lead to the formation of various organic compounds depending on the reaction conditions .
Result of Action
The result of the action of this compound is the formation of an alkene through an elimination reaction . This reaction results in the formation of a double bond, changing the molecular structure of the compound . This can have various effects at the molecular and cellular level, depending on the specific alkene formed and its subsequent reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of a strong base can affect whether an E2 or SN2 reaction occurs . Additionally, the solvent used can result in a completely different reaction mechanism . Therefore, the reaction conditions play a crucial role in determining the outcome of the reaction involving this compound .
Preparation Methods
2-Bromobutanal can be synthesized through several methods. One common synthetic route involves the bromination of butanal. This reaction typically uses bromine (Br2) in the presence of a catalyst or under specific conditions to achieve the desired product. Another method involves the use of 2-bromobutane as a starting material, which undergoes oxidation to form this compound.
In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in optimizing the synthesis.
Chemical Reactions Analysis
2-Bromobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromobutyric acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-bromobutanol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form larger molecules.
Properties
IUPAC Name |
2-bromobutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGSNHRJAADFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504520 | |
Record name | 2-Bromobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24764-97-4 | |
Record name | 2-Bromobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromobutanal in the synthesis of porphyrins?
A: this compound plays a crucial role as an intermediate in the multi-step synthesis of substituted pyrroles, which are essential building blocks for porphyrins [, , ]. The research highlights a specific synthetic route where this compound reacts with 1-morpholino-1-butene to yield 2,3-diethylsuccinaldehyde. This dialdehyde then undergoes a cyclization reaction with ammonium carbonate to form 3,4-diethylpyrrole [, , ]. This pyrrole derivative is a key precursor in the final condensation reaction leading to the formation of 2,3,7,8,12,13,17,18-octaethylporphyrin [, ].
Q2: Can you describe the synthesis of this compound from butanal as described in the research?
A: While the papers mention that this compound is derived from butanal via an α-halogenation reaction [, , ], they don't provide detailed synthetic procedures. Generally, α-halogenation involves reacting butanal with a halogenating agent, likely bromine (Br₂) in this case, under specific conditions to selectively introduce a bromine atom at the alpha position of the aldehyde.
Q3: What are the potential applications of the synthesized porphyrins?
A: Porphyrins, including the 2,3,7,8,12,13,17,18-octaethylporphyrin synthesized in the research, are recognized for their significance as prosthetic groups in biological systems []. Their unique structure and properties make them attractive for diverse applications, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.